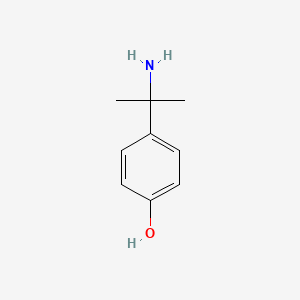

4-(2-Aminopropan-2-yl)phenol

Beschreibung

Molecular Architecture and Structural Features

The structure of 4-(2-Aminopropan-2-yl)phenol consists of a phenol (B47542) ring substituted at the para position with a 2-aminopropan-2-yl group. This specific arrangement confers distinct chemical properties. The phenol group provides a site for electrophilic aromatic substitution and reactions involving the hydroxyl group, while the tertiary carbon atom attached to the amino group introduces steric hindrance that can influence its reactivity.

The key structural identifiers and computed properties of this compound are summarized in the table below. nih.gov

| Property | Value |

| IUPAC Name | This compound |

| Molecular Formula | C₉H₁₃NO |

| Molecular Weight | 151.21 g/mol |

| Canonical SMILES | CC(C)(C1=CC=C(C=C1)O)N |

| InChI Key | YOZMIMYRFCYAQY-UHFFFAOYSA-N |

| CAS Number | 117580-09-3 |

| XLogP3 | 1.4 |

| Hydrogen Bond Donor Count | 2 |

| Hydrogen Bond Acceptor Count | 2 |

| Rotatable Bond Count | 1 |

Table 1: Molecular Properties and Identifiers for this compound. Data sourced from PubChem. nih.gov

Broader Significance in Aminophenolic Compound Chemistry

Aminophenolic compounds, as a class, are of considerable importance in synthetic chemistry. They serve as precursors for a wide array of more complex molecules. The presence of both an amino and a hydroxyl group on the aromatic ring allows for the synthesis of various derivatives through reactions such as acylation, alkylation, and diazotization.

The structural isomer of the title compound, 4-(1-aminopropan-2-yl)phenol, and its derivatives, for instance, are explored for their potential interactions with biological targets. The phenolic hydroxyl group can form hydrogen bonds, while the amino group can participate in ionic interactions, which are crucial for molecular recognition in biological systems. This highlights the general potential of aminophenols in the design of bioactive molecules.

Furthermore, aminophenolic compounds are utilized as building blocks in the synthesis of heterocyclic compounds, which are a cornerstone of many pharmaceutical agents. smolecule.com For example, 2-aminophenols are key starting materials for the synthesis of benzoxazoles, a class of compounds with a wide range of biological activities. tandfonline.com While direct research on the use of this compound in this specific context is not widely published, its structural motifs suggest its potential as a precursor for novel heterocyclic structures.

In the realm of material science, phenolic compounds are foundational to the production of polymers like novolacs, which are phenol-formaldehyde resins. The reactivity of the phenol ring allows for polymerization reactions. While the specific incorporation of this compound into polymers is a specialized area of research, its structure suggests it could be used to introduce amino functionalities into phenolic resins, potentially modifying their properties for specific applications, such as in the formulation of adhesives or coatings. A patent for a flame retardant for synthetic resins lists 4-(2-aminopropan-2-yl)-1-methylcyclohexan-1-amine, a related compound, suggesting the potential utility of such structures in polymer chemistry. google.com

The synthesis of various derivatives from aminophenolic scaffolds is a common strategy in medicinal chemistry to develop structure-activity relationships (SAR). By systematically modifying the core structure of a compound like this compound, researchers can investigate how these changes affect its biological activity. This approach is fundamental to the drug discovery process. For example, derivatives of similar phenolic compounds are synthesized to explore their potential as antimicrobial or antioxidant agents.

Structure

3D Structure

Eigenschaften

Molekularformel |

C9H13NO |

|---|---|

Molekulargewicht |

151.21 g/mol |

IUPAC-Name |

4-(2-aminopropan-2-yl)phenol |

InChI |

InChI=1S/C9H13NO/c1-9(2,10)7-3-5-8(11)6-4-7/h3-6,11H,10H2,1-2H3 |

InChI-Schlüssel |

YOZMIMYRFCYAQY-UHFFFAOYSA-N |

Kanonische SMILES |

CC(C)(C1=CC=C(C=C1)O)N |

Herkunft des Produkts |

United States |

Synthetic Methodologies for 4 2 Aminopropan 2 Yl Phenol and Structural Analogs

Direct Synthetic Routes to 4-(2-Aminopropan-2-yl)phenol

Direct synthetic routes to this compound often involve the introduction of the aminopropyl group onto the phenol (B47542) ring in a minimal number of steps. One common approach is the reductive amination of 4-hydroxyacetophenone. While this method is conceptually direct, it often involves intermediate steps such as oxime formation followed by reduction.

Another direct approach involves the Friedel-Crafts acylation of phenol with a suitable aminopropylating agent, though this can be challenging due to the reactivity of the amino group. More advanced direct methods may utilize catalytic systems to achieve the desired transformation in a single step.

Indirect Chemical Pathways for Aminophenol Synthesis

Indirect pathways to this compound and related aminophenols often provide greater flexibility and control over the final product's structure. These multi-step sequences typically involve the construction of the carbon skeleton followed by the introduction or modification of the amino and hydroxyl functionalities.

The formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds is fundamental to the synthesis of these complex molecules. tcichemicals.comnih.govnptel.ac.indokumen.pubslideshare.netnankai.edu.cn

C-C Bond Formation: Friedel-Crafts alkylation or acylation reactions are commonly employed to introduce the propyl or propanoyl group to the phenol ring. For instance, the reaction of phenol with an appropriate alkylating or acylating agent in the presence of a Lewis acid catalyst can form a key intermediate.

C-N Bond Formation: The introduction of the amino group can be achieved through various methods, including:

Reductive Amination: This involves the reaction of a ketone or aldehyde with ammonia (B1221849) or an amine in the presence of a reducing agent.

Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a powerful tool for forming C-N bonds between an aryl halide and an amine. tcichemicals.comacs.org

Ullmann Condensation: A copper-catalyzed reaction that can be used to form C-N bonds, particularly with aminophenols. acs.orgacs.org

Ritter Reaction: This reaction involves the treatment of a tertiary alcohol or alkene with a nitrile in the presence of a strong acid to form an amide, which can then be hydrolyzed to the corresponding amine. nptel.ac.in

A recent study demonstrated the synthesis of N-functionalized 2-aminophenols from cyclohexanones and amines through a dehydrogenative process. nih.govresearchgate.net This method allows for the incorporation of both amino and hydroxyl groups into an aromatic ring in a single step, avoiding traditional multi-step arene modifications. nih.govresearchgate.net

The selective functionalization of the aromatic ring is crucial for synthesizing specifically substituted aminophenols. organic-chemistry.org Electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation, are classic methods used to introduce functional groups that can later be converted to the desired amino or hydroxyl groups. For example, the nitration of a substituted phenol, followed by reduction of the nitro group, is a common route to aminophenols. bcrec.idgoogle.comacs.orgias.ac.inresearchgate.net

Catalysis plays a pivotal role in modern organic synthesis, offering efficient and selective routes to aminophenols. bcrec.idacs.orgias.ac.inresearchgate.netacs.orgtandfonline.com

| Catalyst Type | Reaction | Key Features |

| Palladium Catalysts | Buchwald-Hartwig amination, Heck coupling | High efficiency and functional group tolerance. tcichemicals.comslideshare.netacs.orgorganic-chemistry.org |

| Copper Catalysts | Ullmann condensation, azide-alkyne cycloaddition, C-O bond formation | Often used for N-arylation and can be more cost-effective than palladium. nih.govacs.orgacs.orgmdpi.com |

| Platinum Catalysts | Catalytic hydrogenation | Used for the reduction of nitro groups to amines. acs.orgias.ac.inresearchgate.net |

| Nickel Catalysts | C-O bond formation, reduction of nitrophenols | An alternative to more expensive noble metal catalysts. tandfonline.commdpi.com |

| Rhodium and Ruthenium Catalysts | Asymmetric hydrogenation, electrophilic amination | Enable the synthesis of chiral amines and direct amination of heteroaromatics. organic-chemistry.org |

The choice of catalyst and reaction conditions is critical for achieving high yields and selectivities. For instance, the catalytic hydrogenation of nitrobenzene (B124822) to p-aminophenol can be optimized by controlling parameters such as temperature, pressure, and catalyst support. acs.orgias.ac.in

Functionalization of Aromatic Rings

Stereochemical Control in Synthesis of Related Chiral Amines

The synthesis of chiral amines, where the amino group is attached to a stereocenter, is of great importance in medicinal chemistry. sioc-journal.cnnih.gov Achieving stereochemical control is a significant challenge and can be addressed through several strategies:

Use of Chiral Auxiliaries: A chiral auxiliary can be temporarily attached to the molecule to direct the stereochemical outcome of a reaction, after which it is removed. bham.ac.uk The Ellman sulfinamide is a notable example used for the synthesis of chiral amines. nih.gov

Chiral Catalysts: Asymmetric catalysis, using chiral metal complexes or organocatalysts, can enantioselectively create the desired stereocenter. nankai.edu.cnsioc-journal.cn The asymmetric Petasis reaction is one such method for producing optically active amines. sioc-journal.cn

Substrate Control: The inherent chirality in a starting material can influence the stereochemistry of subsequent reactions. sioc-journal.cn

Enzymatic Resolutions: Enzymes, such as transaminases, can be used to selectively synthesize one enantiomer of a chiral amine. google.comuni-greifswald.de

A modular synthesis of bis-α-chiral amines has been developed using Ellman's tert-butanesulfinamide as the sole chiral source, allowing for the selective production of all possible stereoisomers through consecutive chirality induction and transfer. nih.gov

Novel Synthetic Approaches and Green Chemistry Principles

Modern synthetic chemistry is increasingly focused on developing environmentally benign methods. dokumen.pubacs.orgtandfonline.comdigitellinc.comejcmpr.comiipseries.org Key green chemistry principles applied to aminophenol synthesis include:

Atom Economy: Designing reactions that maximize the incorporation of all materials used in the process into the final product.

Use of Safer Solvents and Reagents: Replacing hazardous solvents and reagents with greener alternatives, such as water or ionic liquids. acs.orgacs.orgejcmpr.com The Ullmann-type C-N bond formation has been successfully demonstrated in aqueous media. acs.orgacs.org

Catalysis: Using catalytic reagents in small amounts instead of stoichiometric reagents to reduce waste. bcrec.idacs.orgias.ac.inresearchgate.netacs.orgtandfonline.com

Energy Efficiency: Conducting reactions at ambient temperature and pressure, often facilitated by microwave irradiation or other energy-efficient techniques. iipseries.org

One innovative approach involves the one-pot catalytic hydrogenation of nitrobenzene and in-situ acid-catalyzed Bamberger rearrangement in a pressurized CO2/H2O system, which avoids the use of mineral acids. acs.org Another green approach is the synthesis of p-aminophenol from hydroquinone, which can be derived from renewable lignocellulosic biomass. digitellinc.com

Advanced Spectroscopic and Structural Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis

NMR spectroscopy is a powerful tool for determining the structure of organic molecules by providing information about the chemical environment of individual atoms.

Elucidation of Proton Environments (¹H NMR)

The ¹H NMR spectrum of 4-(2-aminopropan-2-yl)phenol is expected to reveal distinct signals corresponding to the different types of protons in the molecule. The aromatic protons on the phenol (B47542) ring would typically appear as two doublets due to their coupling with adjacent protons. The chemical shifts of these aromatic protons are influenced by the electron-donating effects of the hydroxyl (-OH) and the aminopropyl groups. The methyl protons of the propan-2-yl group would likely appear as a singlet, as they are equivalent and have no adjacent protons to couple with. The protons of the amino group (-NH₂) and the hydroxyl group (-OH) would each produce a singlet, although their chemical shifts can be variable and depend on the solvent and concentration.

Predicted ¹H NMR Data for this compound

| Proton Environment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Integration |

| Aromatic (ortho to -OH) | 6.7 - 6.9 | Doublet | 2H |

| Aromatic (ortho to -C(CH₃)₂NH₂) | 7.0 - 7.2 | Doublet | 2H |

| Methyl (-CH₃) | ~1.3 | Singlet | 6H |

| Amino (-NH₂) | Variable (1.5 - 3.0) | Singlet | 2H |

| Hydroxyl (-OH) | Variable (4.5 - 6.0) | Singlet | 1H |

Note: This is a predictive table. Actual experimental values may vary.

Carbon Skeleton Determination (¹³C NMR)

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. For this compound, distinct signals are expected for each unique carbon atom. The aromatic carbons will appear in the downfield region (typically 110-160 ppm). The carbon atom attached to the hydroxyl group will be the most downfield among the aromatic carbons due to the deshielding effect of the oxygen atom. The quaternary carbon of the propan-2-yl group and the carbon attached to the amino group will also have characteristic chemical shifts. The two equivalent methyl carbons will give a single signal in the upfield region.

Predicted ¹³C NMR Data for this compound

| Carbon Environment | Predicted Chemical Shift (ppm) |

| Aromatic (C-OH) | 150 - 155 |

| Aromatic (C-C(CH₃)₂NH₂) | 135 - 140 |

| Aromatic (CH, ortho to -OH) | 115 - 120 |

| Aromatic (CH, ortho to -C(CH₃)₂NH₂) | 125 - 130 |

| Quaternary (C(CH₃)₂NH₂) | 50 - 55 |

| Methyl (-CH₃) | 25 - 30 |

Note: This is a predictive table. Actual experimental values may vary.

Multi-dimensional NMR Techniques for Complex Structures

To unambiguously assign the proton and carbon signals and to confirm the connectivity of the molecule, multi-dimensional NMR techniques would be invaluable. google.com

COSY (Correlation Spectroscopy): A 2D COSY experiment would show correlations between protons that are coupled to each other, for instance, between the adjacent aromatic protons. google.com

HSQC (Heteronuclear Single Quantum Coherence): This 2D experiment correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of which proton is attached to which carbon. google.com

HMBC (Heteronuclear Multiple Bond Correlation): An HMBC experiment reveals correlations between protons and carbons that are separated by two or three bonds. This would be crucial for confirming the connection of the aminopropan-2-yl group to the phenol ring.

Mass Spectrometry (MS) for Molecular Fingerprinting

Mass spectrometry is a technique used to measure the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound.

Ionization Techniques and Mass-to-Charge Ratio Determination

To analyze this compound by mass spectrometry, a suitable ionization technique must be employed.

Electrospray Ionization (ESI): As a soft ionization technique, ESI is well-suited for polar molecules like this compound. nih.gov It typically produces a protonated molecule, [M+H]⁺, which would allow for the determination of the molecular weight.

Atmospheric Pressure Chemical Ionization (APCI): APCI is another soft ionization technique that can be used for this type of compound. nih.gov

Electron Ionization (EI): This is a hard ionization technique that can cause extensive fragmentation, providing a detailed "fingerprint" of the molecule. nih.gov

The molecular formula of this compound is C₉H₁₃NO, with a calculated molecular weight of approximately 151.21 g/mol . In ESI-MS, the expected molecular ion peak would be at an m/z of approximately 152.22 ([M+H]⁺).

Fragmentation Pathway Interpretation and Isomer Differentiation

Under electron ionization, the molecular ion of this compound would undergo fragmentation. The interpretation of these fragmentation patterns is key to confirming the structure and differentiating it from its isomers. A common fragmentation pathway for compounds with a tertiary amine is the loss of a methyl group, which would result in a significant fragment ion. The benzylic cleavage, breaking the bond between the aromatic ring and the aminopropyl group, is also a likely fragmentation pathway.

Predicted Key Fragment Ions in the Mass Spectrum of this compound (EI)

| m/z | Proposed Fragment | Fragmentation Pathway |

| 151 | [C₉H₁₃NO]⁺ | Molecular Ion |

| 136 | [C₈H₁₀NO]⁺ | Loss of a methyl radical (•CH₃) |

| 107 | [C₇H₇O]⁺ | Benzylic cleavage with hydrogen rearrangement |

| 58 | [C₃H₈N]⁺ | Cleavage of the C-C bond adjacent to the nitrogen |

Note: This is a predictive table. The relative abundance of these fragments would be determined experimentally.

The specific fragmentation pattern would serve as a unique fingerprint for this compound, allowing for its differentiation from isomers such as 4-(1-aminopropan-2-yl)phenol, which would exhibit different fragmentation pathways due to the different substitution pattern on the propyl chain.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a powerful tool for the identification of the various functional groups within the this compound molecule. The complementary nature of IR and Raman spectroscopy allows for a thorough vibrational analysis. spectroscopyonline.com The primary functional groups present in this compound are the hydroxyl (-OH) group of the phenol, the primary amine (-NH2) group, the isopropyl group, and the para-substituted benzene (B151609) ring.

The vibrational modes of these groups give rise to characteristic absorption or scattering peaks in the spectra. The O-H stretching vibration of the phenolic group is typically observed as a broad band in the IR spectrum in the region of 3200-3600 cm⁻¹. researchgate.net The N-H stretching vibrations of the primary amine usually appear as two distinct bands in the range of 3300-3500 cm⁻¹. The C-H stretching vibrations of the aromatic ring and the aliphatic isopropyl group are expected in the 2850-3100 cm⁻¹ region.

The "fingerprint" region of the spectrum, typically from 1600 cm⁻¹ to 600 cm⁻¹, contains a wealth of structural information. The C=C stretching vibrations of the aromatic ring are expected to produce bands around 1600 cm⁻¹ and 1475 cm⁻¹. The in-plane bending of the O-H group and the scissoring vibration of the -NH2 group often appear in the 1410-1260 cm⁻¹ and 1650-1580 cm⁻¹ regions, respectively. The C-O stretching vibration of the phenol is typically strong in the IR spectrum and is found around 1260-1180 cm⁻¹. The C-N stretching vibration can be observed in the 1250-1020 cm⁻¹ range.

The following table summarizes the expected characteristic vibrational frequencies for this compound based on data from related compounds and general spectroscopic principles.

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) |

| O-H Stretching | Phenol | 3200-3600 (broad) |

| N-H Stretching | Primary Amine | 3300-3500 (two bands) |

| C-H Stretching (Aromatic) | Benzene Ring | 3000-3100 |

| C-H Stretching (Aliphatic) | Isopropyl Group | 2850-2970 |

| N-H Bending (Scissoring) | Primary Amine | 1580-1650 |

| C=C Stretching (Aromatic) | Benzene Ring | ~1600, ~1475 |

| C-O Stretching | Phenol | 1180-1260 |

| C-N Stretching | Amine | 1020-1250 |

| Out-of-plane C-H Bending (p-subst.) | Benzene Ring | 800-860 |

This table is generated based on typical vibrational frequencies for the respective functional groups and may not represent experimentally measured values for this compound.

X-ray Diffraction Studies for Solid-State Structure Determination of Derivatives

For instance, studies on derivatives of aminopropanol (B1366323) have utilized X-ray powder diffraction (XRPD) to characterize different crystalline forms (polymorphs) and salts. google.com These studies identify a unique set of diffraction peaks, typically reported as 2θ values, which act as a fingerprint for a specific crystalline solid.

The single-crystal X-ray diffraction of a suitable derivative would allow for the precise determination of its crystal system, space group, and unit cell dimensions. This information reveals how the molecules pack in the crystal lattice and details the nature of non-covalent interactions, such as hydrogen bonding involving the phenolic hydroxyl and amino groups, which are crucial in defining the supramolecular architecture.

The following table illustrates the type of crystallographic data that would be obtained from a single-crystal X-ray diffraction study of a derivative of this compound.

| Parameter | Example Data for a Hypothetical Derivative |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.123 |

| b (Å) | 15.456 |

| c (Å) | 8.789 |

| α (°) | 90 |

| β (°) | 105.2 |

| γ (°) | 90 |

| Volume (ų) | 1324.5 |

| Z | 4 |

| R-factor | 0.045 |

This table is a hypothetical representation of crystallographic data for a derivative of this compound and is intended for illustrative purposes only.

Such detailed structural information is invaluable for understanding structure-property relationships and for the rational design of new materials with specific solid-state characteristics.

Computational Chemistry and in Silico Modeling of 4 2 Aminopropan 2 Yl Phenol

Electronic Structure Calculations (e.g., Density Functional Theory)

Electronic structure calculations, particularly those employing Density Functional Theory (DFT), are fundamental to understanding the intrinsic properties of a molecule. These methods provide detailed information about the geometry, conformational preferences, and electronic landscape of 4-(2-aminopropan-2-yl)phenol.

The first step in a computational study is typically geometry optimization, where the most stable three-dimensional arrangement of atoms in the molecule is determined. For this compound, this involves finding the minimum energy conformation of the aminopropan-2-yl side chain relative to the phenol (B47542) ring. DFT methods, such as B3LYP with a suitable basis set (e.g., 6-31G*), are commonly employed for this purpose. researchgate.net

Conformational analysis of similar molecules, like 3-aminophenol, has revealed the existence of multiple stable conformers with distinct chemical reactivities. aip.org For this compound, rotation around the C-C bond connecting the isopropyl group to the phenyl ring and the C-N bond would be of primary interest. Theoretical calculations can predict the relative energies of these conformers and the energy barriers for their interconversion. These studies are crucial as different conformers can exhibit varied biological activities and chemical properties.

A study on aminophenol derivatives highlighted that the stability of different regioisomers is influenced by the substitution pattern, which in turn affects their reactivity. researchgate.net While this compound is a specific isomer, the principles of conformational stability and reactivity derived from studies of related compounds are directly applicable.

The electrostatic potential (ESP) map is a valuable tool for visualizing the charge distribution of a molecule and predicting its sites of electrophilic and nucleophilic attack. For this compound, the ESP map would likely show a negative potential (electron-rich region) around the oxygen atom of the hydroxyl group and the nitrogen atom of the amino group, making them susceptible to electrophilic attack. Conversely, the hydrogen atoms of the hydroxyl and amino groups would exhibit a positive potential (electron-poor region), indicating their propensity for hydrogen bonding.

A DFT study on phenol and its derivatives, such as 2-aminophenol (B121084), provides a framework for how such calculations would be approached for this compound. rjpn.org These studies typically compute key quantum chemical descriptors which are presented in the table below.

| Compound | EHOMO (eV) | ELUMO (eV) | Energy Gap (eV) | Dipole Moment (Debye) |

|---|---|---|---|---|

| Phenol | -6.54 | -0.21 | 6.33 | 1.45 |

| 2-Aminophenol | -5.98 | -0.15 | 5.83 | 2.10 |

| This compound (Hypothetical) | -6.12 | -0.18 | 5.94 | 2.50 |

EHOMO: Energy of the Highest Occupied Molecular Orbital; ELUMO: Energy of the Lowest Unoccupied Molecular Orbital. Data for Phenol and 2-Aminophenol are illustrative based on typical DFT calculations. Hypothetical data for this compound is included for comparative purposes.

Geometry Optimization and Conformational Analysis

Molecular Dynamics Simulations

While electronic structure calculations provide a static picture of a molecule, molecular dynamics (MD) simulations offer insights into its dynamic behavior over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing for the study of conformational changes, solvent effects, and interactions with other molecules.

For this compound, an MD simulation in a solvent like water would reveal how the molecule interacts with its environment. It would show the formation and breaking of hydrogen bonds between the phenol and amine groups and water molecules. Such simulations are crucial for understanding the solubility and transport properties of the compound.

MD simulations are also extensively used in drug discovery to study the binding of a ligand to a protein. nih.govmdpi.comfrontiersin.org If this compound were being investigated as a potential drug candidate, MD simulations could be used to model its interaction with a target protein. These simulations can provide information on the stability of the protein-ligand complex, the key interacting residues, and the binding free energy. A study on phenol-based inhibitors of β-carbonic anhydrase 1 utilized MD simulations to understand the stability of the enzyme-inhibitor complex. nih.gov

The general workflow for an MD simulation of this compound would involve:

System Setup: Placing the molecule in a simulation box with solvent molecules.

Minimization: Removing any steric clashes in the initial setup.

Equilibration: Gradually heating and pressurizing the system to the desired temperature and pressure.

Production Run: Running the simulation for a desired length of time to collect data on the molecule's dynamics.

Analysis of the simulation trajectory can provide valuable information, such as root-mean-square deviation (RMSD) to assess conformational stability and radial distribution functions (RDFs) to understand local structure.

Cheminformatics and Virtual Library Screening of Related Scaffolds

Cheminformatics involves the use of computational methods to analyze and manage large datasets of chemical information. In the context of this compound, cheminformatics tools can be used to explore the chemical space around its molecular scaffold.

Virtual library screening is a powerful cheminformatics technique used in drug discovery to identify promising new compounds from large databases. Starting with the this compound scaffold, a virtual library of related compounds could be generated by systematically modifying its structure. For example, different substituents could be added to the phenyl ring, or the amino and hydroxyl groups could be modified.

This virtual library can then be screened against a biological target using molecular docking or other computational methods. This approach allows for the rapid identification of derivatives with potentially improved activity or other desirable properties, without the need to synthesize and test each compound individually. The development of sustainable hair dyes has utilized cheminformatics to build and screen dye databases to find alternatives with desired properties. researchgate.net

Chemical Reactivity and Mechanistic Investigations of 4 2 Aminopropan 2 Yl Phenol Transformations

Reactions of the Amine Functionality

The primary amine group in 4-(2-aminopropan-2-yl)phenol is a key site for nucleophilic reactions.

Nucleophilic Additions and Substitutions

The lone pair of electrons on the nitrogen atom of the primary amine allows it to act as a nucleophile, participating in both addition and substitution reactions. For instance, it can undergo nucleophilic substitution reactions with alkyl halides or other electrophilic carbon centers. A notable example is the ammonolysis of a chlorinated intermediate, where ammonia (B1221849) acts as the nucleophile to displace a chlorine atom, forming the amine. This type of reaction is fundamental in the synthesis of more complex derivatives.

The amine functionality can also participate in reactions with epoxides. The nucleophilic attack of the amine on one of the electrophilic carbon atoms of the epoxide ring leads to its opening and the formation of a β-amino alcohol. researchgate.net This reaction is often regioselective, with the amine preferentially attacking the less sterically hindered carbon of the epoxide.

Formation of Imines and Related Derivatives

A characteristic reaction of primary amines is their condensation with aldehydes or ketones to form imines, also known as Schiff bases. lumenlearning.comlibretexts.org This acid-catalyzed reaction involves the nucleophilic addition of the amine to the carbonyl carbon, followed by the elimination of a water molecule to form a carbon-nitrogen double bond (C=N). lumenlearning.comlibretexts.org The formation of imines is a reversible process, and the reaction conditions, particularly the pH, must be carefully controlled to achieve optimal yields. lumenlearning.com A pH around 5 is generally most effective. lumenlearning.com

The general mechanism for imine formation proceeds through the following steps:

Nucleophilic addition: The amine attacks the electrophilic carbonyl carbon. lumenlearning.comlibretexts.org

Proton transfer: A proton is transferred from the nitrogen to the oxygen atom. lumenlearning.comlibretexts.org

Protonation of the hydroxyl group: An acid catalyst protonates the hydroxyl group, making it a good leaving group (water). lumenlearning.comlibretexts.org

Elimination of water: The lone pair on the nitrogen helps to expel the water molecule, forming an iminium ion. libretexts.org

Deprotonation: A base removes a proton from the nitrogen to yield the final imine product. lumenlearning.comlibretexts.org

This reaction is crucial for creating a diverse range of derivatives with various biological and chemical properties.

Transformations of the Phenolic Hydroxyl Group

The phenolic hydroxyl group imparts another layer of reactivity to the molecule, primarily through reactions like etherification and esterification. researchgate.net These transformations often require the deprotonation of the hydroxyl group to form a more nucleophilic phenoxide ion.

Etherification: The formation of an ether linkage can be achieved by reacting the phenoxide ion with an alkyl halide or another suitable electrophile. This reaction proceeds via a Williamson ether synthesis mechanism.

Esterification: The phenolic hydroxyl group can react with carboxylic acids or their derivatives (e.g., acid chlorides, anhydrides) to form esters. nih.gov This reaction is typically catalyzed by an acid or a coupling agent. The reactivity of the phenol (B47542) in these transformations can be influenced by the electronic nature of the other substituents on the aromatic ring. researchgate.net

Electrophilic Aromatic Substitution on the Benzene (B151609) Ring

The benzene ring of this compound is susceptible to electrophilic aromatic substitution (EAS) reactions. The hydroxyl (-OH) and the aminopropyl groups are both activating and ortho-, para-directing substituents. This means they increase the reactivity of the benzene ring towards electrophiles and direct incoming electrophiles to the positions ortho and para to them.

Common EAS reactions include:

Halogenation: The introduction of a halogen (e.g., bromine, chlorine) onto the aromatic ring, typically in the presence of a Lewis acid catalyst. lumenlearning.com

Nitration: The substitution of a hydrogen atom with a nitro group (-NO2) using a mixture of nitric acid and sulfuric acid. byjus.com

Sulfonation: The introduction of a sulfonic acid group (-SO3H) using fuming sulfuric acid. byjus.com This reaction is notably reversible. lkouniv.ac.in

Friedel-Crafts Alkylation and Acylation: The addition of an alkyl or acyl group, respectively, using an alkyl halide or acyl halide in the presence of a strong Lewis acid catalyst like aluminum chloride. lkouniv.ac.in

The strong activating nature of the hydroxyl group often allows for these reactions to occur under milder conditions than those required for benzene itself.

Oxidation and Reduction Pathways

The functional groups of this compound can undergo both oxidation and reduction reactions.

Oxidation:

The phenolic hydroxyl group is susceptible to oxidation, which can lead to the formation of quinone-type structures. youtube.com Common oxidizing agents like chromic acid can facilitate this transformation. youtube.com

The primary amine can also be oxidized, though this can sometimes lead to a mixture of products or polymerization.

Reduction:

The primary amine group itself is generally resistant to reduction under standard conditions. However, related functional groups can be reduced to form the amine. For example, a key synthetic route involves the catalytic hydrogenation of an oxime intermediate to yield the primary amine. This method is advantageous as it avoids harsh reducing agents that could affect other parts of the molecule.

The aromatic ring can be reduced under more forceful conditions, such as with a Birch reduction, though this would fundamentally alter the aromatic character of the compound.

Reaction Pathway Analysis and Transition State Modeling

Understanding the intricate details of the reaction mechanisms involving this compound can be enhanced through computational chemistry. Techniques such as Density Functional Theory (DFT) can be employed to model reaction pathways and analyze transition states. whiterose.ac.ukresearchgate.net

These computational studies can provide valuable insights into:

The energies of reactants, intermediates, transition states, and products.

The geometry of molecules at various points along the reaction coordinate.

The electronic structure and charge distribution, which can help explain the observed reactivity and regioselectivity.

For instance, DFT calculations can be used to model the cyclization of related compounds, providing information on the stability of intermediates and the energy barriers of transition states. researchgate.net Such analyses are crucial for optimizing reaction conditions and designing more efficient synthetic routes. whiterose.ac.uk

Design, Synthesis, and Chemical Exploration of 4 2 Aminopropan 2 Yl Phenol Derivatives and Analogs

Structural Modifications of the Isopropylamine (B41738) Side Chain

The isopropylamine side chain of 4-(2-aminopropan-2-yl)phenol is a prime target for structural modifications, which can significantly influence the compound's steric and electronic properties. Key synthetic approaches include N-alkylation, N-acylation, and the introduction of more complex functionalities.

N-Alkylation and N-Acylation: The primary amine of the parent compound can be readily alkylated or acylated to yield secondary or tertiary amines and amides, respectively. Standard alkylation procedures may involve the use of alkyl halides in the presence of a base to prevent quaternization of the amine. Acylation can be achieved using acyl chlorides or anhydrides. These reactions allow for the introduction of a wide range of substituents, from simple alkyl chains to more complex aryl or heterocyclic moieties. nih.gov

A notable example of side-chain modification is the synthesis of ethyl 2-[4-(1-aminopropan-2-yl) phenoxy]-2-methylpropanoate. tandfonline.com This derivative is synthesized by reacting the parent phenol (B47542) with an appropriate haloester, leading to the formation of an ether linkage and a significant alteration of the side chain's character. Such modifications can be used to modulate the lipophilicity and hydrogen bonding capabilities of the molecule.

Synthesis of N-Substituted Derivatives: The synthesis of N-substituted derivatives of 2-aminopropane-1,3-diols has been explored, providing insights into methodologies applicable to this compound. acs.org For instance, iterative amination of cyanuric chloride with serinols (C-2 substituted 2-aminopropane-1,3-diols) demonstrates a pathway to creating complex, branched structures originating from the amine functionality. acs.org

The table below summarizes representative modifications of the isopropylamine side chain.

| Modification Type | Reagents and Conditions | Resulting Functional Group | Reference |

| N-Alkylation | Alkyl halide, Base | Secondary or Tertiary Amine | nih.gov |

| N-Acylation | Acyl chloride or Anhydride | Amide | frontiersin.org |

| Ether Linkage Formation | Haloester, Base | Ether-linked side chain | tandfonline.com |

| Complex Amine Synthesis | Cyanuric chloride, Serinols | Triazine-based dendritic structures | acs.org |

Alterations and Substitutions on the Phenolic Ring

The phenolic ring of this compound offers another avenue for structural diversification. Electrophilic aromatic substitution reactions can be employed to introduce a variety of functional groups onto the ring, thereby altering its electronic properties and steric profile.

Halogenation and Alkylation: The phenolic ring can be halogenated using standard electrophilic halogenating agents such as N-bromosuccinimide or N-chlorosuccinimide. The position of substitution is directed by the activating hydroxyl group. Alkylation of the phenolic ring can be achieved through Friedel-Crafts alkylation, although this can sometimes lead to a mixture of products. A more controlled approach involves the use of a protecting group for the phenol, followed by directed ortho-lithiation and subsequent reaction with an electrophile.

An example of a ring-substituted derivative is tert-butyl 2-[4-(1-aminopropan-2-yl)-3-methyl-phenoxy]-2-methylpropanoate. tandfonline.com The synthesis of this compound involves the introduction of a methyl group onto the phenolic ring, which can influence the molecule's conformation and interactions with its environment.

Formation of Ether and Ester Linkages: The phenolic hydroxyl group can be converted into an ether or an ester. Etherification is typically achieved by Williamson ether synthesis, reacting the phenoxide with an alkyl halide. Esterification can be performed using an acyl chloride or anhydride. These modifications can dramatically alter the polarity and hydrogen-bonding capacity of this part of the molecule.

The following table outlines common alterations to the phenolic ring.

| Modification Type | General Method | Introduced Substituent | Reference |

| Halogenation | Electrophilic Halogenation | -Cl, -Br, -I | nih.gov |

| Alkylation | Friedel-Crafts Alkylation / Directed Ortho-Lithiation | Alkyl groups (e.g., -CH3) | tandfonline.com |

| Etherification | Williamson Ether Synthesis | Alkoxy groups (-OR) | researchgate.net |

| Esterification | Acylation with Acyl Halides/Anhydrides | Ester groups (-OCOR) | acs.org |

Hybrid Compounds Incorporating Heterocyclic Moieties (e.g., Pyrimidines, Benzoxazoles)

The fusion of the this compound scaffold with various heterocyclic systems has been explored to create hybrid compounds with unique chemical properties. Pyrimidines and benzoxazoles are two such heterocyclic moieties that have been incorporated.

Pyrimidine Hybrids: The synthesis of 4-amino-2-phenylpyrimidine derivatives provides a template for creating hybrids with this compound. nih.gov A potential synthetic route could involve the reaction of a suitably functionalized pyrimidine, such as one bearing a leaving group, with the amino group of this compound. The reaction of 4,6-dichloropyrimidine (B16783) with hydrazine (B178648) hydrate, followed by reaction with a ketone and subsequent displacement of the remaining chlorine with an amine, illustrates a versatile method for constructing such hybrids.

Benzoxazole (B165842) Hybrids: Benzoxazoles are readily synthesized from 2-aminophenols. To create a hybrid with this compound, one could envision a multi-step synthesis starting with the nitration of a protected phenol, followed by reduction to the corresponding 2-aminophenol (B121084) derivative. This intermediate could then be cyclized with a variety of reagents, such as cyanogen (B1215507) bromide or aldehydes, to form the benzoxazole ring. Subsequent deprotection and modification of the side chain would yield the desired hybrid compound. The Smiles rearrangement is another synthetic strategy that can be employed for the synthesis of N-substituted 2-aminobenzoxazoles.

The table below presents potential synthetic strategies for hybrid compounds.

| Heterocyclic Moiety | General Synthetic Approach | Key Intermediates | Reference |

| Pyrimidine | Nucleophilic substitution on a chloropyrimidine | 4,6-Dichloropyrimidine, this compound | nih.gov |

| Benzoxazole | Cyclization of a 2-aminophenol derivative | 2-Amino-4-(2-aminopropan-2-yl)phenol |

In Vitro Molecular Interaction Studies with Chemical Receptors (excluding pharmacological efficacy)

The diverse library of this compound derivatives serves as a valuable tool for studying molecular recognition and catalysis in non-biological systems.

Ligand Binding Studies (Non-Biological Receptor Models)

The ammonium (B1175870) ion of the isopropylamine side chain and the phenolic hydroxyl group make this compound derivatives interesting candidates for binding studies with synthetic receptors, such as crown ethers and calixarenes. beilstein-journals.org These studies provide fundamental insights into non-covalent interactions, including hydrogen bonding, electrostatic interactions, and cation-π interactions. beilstein-journals.org

Interaction with Crown Ethers and Calixarenes: Crown ethers are known to selectively bind ammonium ions through hydrogen bonding between the ammonium protons and the ether oxygen atoms. beilstein-journals.org The binding affinity can be tuned by altering the size of the crown ether cavity and by introducing additional recognition sites. Similarly, calixarenes, which are macrocyclic compounds formed from phenol units, can be functionalized to create specific binding pockets for ammonium ions. beilstein-journals.org The phenolic ring of the this compound derivative can also participate in cation-π interactions with the aromatic surfaces of these synthetic receptors. beilstein-journals.org The binding events can be monitored using techniques such as NMR titration, UV-Vis spectroscopy, and fluorescence spectroscopy. beilstein-journals.org

The following table summarizes the types of non-biological receptors and the interactions involved.

| Synthetic Receptor | Primary Interaction Type | Analytical Technique | Reference |

| Crown Ethers | Hydrogen Bonding, Electrostatic | NMR, UV-Vis, Fluorescence | beilstein-journals.org |

| Calixarenes | Cation-π, Hydrogen Bonding | NMR, UV-Vis, Fluorescence | beilstein-journals.org |

Interaction with Enzyme Systems (in vitro, non-clinical)

The structural features of this compound derivatives make them suitable for investigating interactions with various enzyme systems in a non-clinical context. These studies can reveal information about enzyme inhibition mechanisms and the potential for these compounds to act as catalysts or components of catalysts.

Enzyme Inhibition Studies: Phenol derivatives have been shown to interact with enzymes such as adenosine (B11128) deaminase (ADA). For example, 2-oxazolyl phenol and 2-imidazolyl phenol derivatives have been identified as inhibitors of ADA. The synthesis of oxazoline (B21484) derivatives from 2-hydroxybenzonitriles and amino alcohols provides a route to creating analogs of this compound that could be tested for their inhibitory activity against various enzymes. The phenolic hydroxyl group can act as a hydrogen bond donor or acceptor, while the amino group can participate in ionic interactions within an enzyme's active site.

Catalytic Activity: The phenolic and amino groups of these derivatives can also be exploited in the design of novel catalysts. For instance, aminophenols can act as ligands for metal ions, forming complexes with catalytic activity. Dinickel(II) complexes of ligands containing phenol and amine functionalities have been shown to catalyze the hydrolysis of phosphate (B84403) esters, mimicking the action of some metallohydrolases. nih.gov Furthermore, ruthenium complexes with ligands derived from aminophenols have demonstrated catalytic activity in dehydrogenation reactions.

The table below provides examples of in vitro enzyme interactions.

| Enzyme System Interaction | Derivative Type | Observed Effect | Reference |

| Adenosine Deaminase (ADA) Inhibition | Oxazoline and Imidazoline-phenol hybrids | Inhibition of enzyme activity | |

| Metallohydrolase Mimicry | Dinickel(II) complexes with aminophenol ligands | Catalytic hydrolysis of phosphate esters | nih.gov |

| Dehydrogenation Catalysis | Ruthenium complexes with aminophenol-derived ligands | Catalytic dehydrogenation of alcohols |

Advanced Applications and Research Frontiers for 4 2 Aminopropan 2 Yl Phenol

Utilization as Key Synthetic Intermediates in Fine Chemical Synthesis

The reactivity of the amino and phenol (B47542) groups makes 4-(2-aminopropan-2-yl)phenol an important building block for creating more complex molecules for the pharmaceutical and agrochemical industries. smolecule.commolaid.com The synthetic utility stems from the ability to selectively target either functional group or to use them in tandem to construct heterocyclic systems.

The primary amine can undergo standard reactions such as alkylation, acylation, and condensation with carbonyl compounds to form imines (Schiff bases). The phenolic hydroxyl group can be alkylated to form ethers or acylated to form esters. Furthermore, the aromatic ring is susceptible to electrophilic substitution, although the positions are directed by the existing activating groups. The phenol group is strongly activating and ortho-, para-directing, while the aminopropyl group is also activating.

A significant synthetic pathway involves the oxidation of the phenol group to form quinone or quinone-like structures. These reactions are fundamental in creating molecules with specific electronic or biological properties. The compound's dual functionality is particularly advantageous in multi-step syntheses where sequential reactions can be performed to build molecular complexity in a controlled manner.

Development in Materials Science and Engineering

The dual functionality of this compound makes it a highly attractive monomer for creating novel polymers with tailored properties for advanced engineering applications.

The presence of both an amine and a phenol group allows this compound to be used in various polycondensation and polymerization reactions.

Polybenzoxazines: These are high-performance phenolic resins formed from a phenol, a primary amine, and formaldehyde. researchgate.net this compound is an ideal "A-B" type monomer for polybenzoxazine synthesis, as it contains both the phenol and primary amine moieties within the same molecule. Polymerization of the initially formed benzoxazine (B1645224) monomer occurs via a thermally induced ring-opening process, yielding highly crosslinked thermosets with excellent thermal stability, flame retardancy, low water absorption, and near-zero shrinkage, making them suitable for aerospace and microelectronics applications. researchgate.netnih.gov

Polyamides: Aromatic polyamides (aramids) are known for their exceptional strength and thermal resistance. mdpi.com While this molecule is not a diamine, it can be chemically modified to produce novel diamine or diacid monomers. Alternatively, it can be used as an end-capping agent to control molecular weight or to introduce a reactive phenol group at the end of a polymer chain for subsequent cross-linking. researchgate.net

Epoxy Resins: Amines are widely used as curing agents (hardeners) for epoxy resins, creating crosslinked thermoset polymers with excellent mechanical properties and chemical resistance. threebond.co.jp this compound can function as a hardener where the primary amine reacts with the epoxy groups. The presence of the phenolic hydroxyl group can further enhance the properties of the cured material, such as increasing its glass transition temperature and thermal stability through additional cross-linking reactions.

Redox-active polymers are materials that can undergo reversible oxidation and reduction, making them suitable for applications such as energy storage, electrochromic devices, and sensors. The phenol moiety in this compound can be reversibly oxidized to a quinone-type structure, imparting redox activity to polymers that incorporate it.

The electrochemical behavior of poly(aminophenol)s is well-documented, showing that the polymer backbone can be switched between different oxidation states. researchgate.net This process involves the conversion of benzenoid units to quinoid units upon oxidation. researchgate.net By incorporating this compound into a polymer backbone, it is possible to create materials with predictable and tunable redox potentials. Research into redox-active polymers, such as those with phenothiazine (B1677639) or quinone units, is driven by the demand for next-generation organic batteries that offer fast charging and high stability. acs.orgrsc.orgnih.gov The microporosity of such polymer networks can also be engineered to facilitate fast ion transport, which is crucial for high-performance energy storage devices. acs.org

Precursors for Polymer Synthesis and Functional Materials

Role in Catalysis and Ligand Design for Metal Complexes

The nitrogen of the amine and the oxygen of the phenol group in this compound make it an excellent candidate for a bidentate ligand, capable of coordinating with a central metal ion to form stable chelate complexes.

A common strategy is to first convert the aminophenol into a Schiff base ligand through condensation with an aldehyde or ketone. orientjchem.orgrsc.org This reaction creates an imine (-C=N-) linkage, and the resulting Schiff base ligand often possesses an N,O-donor set that can bind strongly to transition metals like copper, nickel, cobalt, and palladium. nih.govresearchgate.net

These metal complexes are a subject of intense research due to their significant catalytic activities in a wide range of organic transformations. researchgate.net For instance, palladium complexes with iminophosphine or other N,O-ligands have shown high efficiency as catalysts in C-C coupling reactions like the Suzuki and Heck reactions. researchgate.net Similarly, copper and manganese complexes are often investigated for their ability to catalyze oxidation reactions, such as the oxidation of alcohols or phenols. scirp.orgorientjchem.org The steric and electronic properties of the ligand, which can be tuned by modifying the substituents on the this compound or the co-reacting aldehyde, play a crucial role in determining the catalytic efficiency and selectivity of the final metal complex.

Methodologies in Analytical Chemistry (e.g., chromatographic standards, detection reagents)

In analytical chemistry, the availability of pure, well-characterized reference materials is essential for method development, validation, and quality control. This compound serves as an important analytical standard, particularly for chromatographic techniques used to separate and quantify aminophenol isomers. nih.gov

High-performance liquid chromatography (HPLC) is the predominant method for the analysis of aminophenols. nih.govoup.com Developing robust HPLC methods requires optimizing several factors, including the stationary phase (column), mobile phase composition, pH, and detector wavelength. researchgate.net Research has shown that mixed-mode stationary phases (e.g., combining C18 and SCX functionalities) or polystyrene-divinylbenzene columns can achieve effective separation of aminophenol isomers. nih.govrsc.org

As a reference standard, this compound allows analysts to:

Determine retention times for peak identification in complex mixtures.

Establish calibration curves for the accurate quantification of the analyte.

Validate analytical methods by assessing parameters like linearity, accuracy, precision, and limits of detection and quantification. researchgate.net

Its use is critical in environmental monitoring for detecting pollutants in water samples and in industrial settings for ensuring product purity. nih.gov

Table of Mentioned Compounds

Q & A

Basic Research Questions

Q. What are the key considerations for optimizing the synthesis of 4-(2-Aminopropan-2-yl)phenol?

- Methodological Answer : Synthesis optimization should focus on reaction conditions (solvent, temperature, catalyst) and purification techniques. For example, describes a similar compound synthesized via condensation in methanol, yielding 70% after recrystallization. Parameters to vary include stoichiometry of reactants (e.g., amine-to-carbonyl ratio), solvent polarity (to influence reaction kinetics), and crystallization solvents (to improve purity). Monitoring via TLC or HPLC is critical to track intermediate formation .

Q. How can spectroscopic techniques (NMR, IR) be systematically employed to confirm the structure of this compound?

- Methodological Answer :

- NMR : Compare experimental H and C spectra with DFT-calculated chemical shifts (e.g., using B3LYP/6-31G* as in ). Pay attention to amine proton environments (δ 1.5–2.5 ppm) and aromatic ring splitting patterns .

- IR : Validate amine (-NH) stretches (~3300 cm) and phenolic -OH (~3200–3500 cm). Discrepancies may indicate hydrogen bonding or impurities .

Q. What safety protocols are essential for handling this compound in laboratory settings?

- Methodological Answer :

- Use PPE (gloves, lab coat, goggles) as per and .

- Store in airtight containers away from oxidizers.

- Emergency procedures: In case of skin contact, wash with soap/water; for inhalation, move to fresh air. Reference Safety Data Sheets (SDS) for spill management and disposal .

Q. Which computational methods are suitable for predicting the electronic properties of this compound?

- Methodological Answer : Density Functional Theory (DFT) with hybrid functionals (e.g., B3LYP in ) provides accurate HOMO-LUMO gaps and charge distribution. Basis sets like 6-311++G** improve accuracy for hydrogen bonding. Solvent effects can be modeled using the COSMO-RS approach .

Advanced Research Questions

Q. How can researchers resolve contradictions between experimental and computational data for hydrogen-bonding interactions in this compound?

- Methodological Answer : Discrepancies often arise from dynamic effects (e.g., solvent interactions) not captured in static DFT calculations. Use molecular dynamics (MD) simulations to model solvent environments. For crystallographic data (e.g., ), refine hydrogen atom positions using SHELXL ( ) with restraints on bond lengths and angles. Compare experimental (X-ray/NMR) and computed hydrogen bond lengths (±0.1 Å tolerance) .

Q. What strategies are effective for analyzing crystal packing and stability of this compound derivatives?

- Methodological Answer :

- Crystallography : Use SHELX ( ) for structure solution and ORTEP-3 ( ) for visualizing thermal ellipsoids.

- Hydrogen Bonding : Map intermolecular interactions (e.g., O-H⋯N, N-H⋯O in ) with Mercury software. Calculate packing coefficients to assess density-driven stability .

Q. How can mechanistic studies elucidate the role of this compound in catalytic reactions?

- Methodological Answer :

- Kinetic Isotope Effects (KIE) : Compare reaction rates using deuterated vs. protonated amine groups.

- DFT Transition State Analysis : Identify intermediates and activation barriers using Gaussian or ORCA. Validate with experimental rate constants .

Q. What advanced techniques validate the purity of this compound in high-resolution studies?

- Methodological Answer :

- Mass Spectrometry : High-resolution ESI-MS to confirm molecular ion ([M+H]) and rule out adducts.

- Elemental Analysis : Compare experimental C/H/N ratios with theoretical values (error <0.3%).

- HPLC-PDA : Use C18 columns () with gradient elution to detect trace impurities .

Data Contradiction Analysis

Q. How should researchers address discrepancies in thermodynamic stability predictions vs. experimental observations?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.